molecular formula C8H8F2O3 B13074294 3-(2,2-Difluoroacetyl)cyclohexane-1,2-dione

3-(2,2-Difluoroacetyl)cyclohexane-1,2-dione

Cat. No.: B13074294
M. Wt: 190.14 g/mol
InChI Key: VYDSPYJXMCXNGF-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroacetyl)cyclohexane-1,2-dione is a fluorinated organic compound with a unique molecular structure. It is characterized by the presence of two fluorine atoms attached to an acetyl group, which is further bonded to a cyclohexane ring containing two ketone groups. This compound is known for its high purity and versatility, making it valuable for advanced research and development in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroacetyl)cyclohexane-1,2-dione typically involves the reaction of cyclohexane-1,2-dione with difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the difluoroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroacetyl)cyclohexane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(2,2-Difluoroacetyl)cyclohexane-1,2-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroacetyl)cyclohexane-1,2-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with target proteins, leading to increased potency and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Difluoroacetyl)cyclohexane-1,3-dione
  • 2-(2,2-Difluoroacetyl)cyclohexane-1,4-dione
  • 2-(2,2-Difluoroacetyl)cyclohexane-1,5-dione

Uniqueness

3-(2,2-Difluoroacetyl)cyclohexane-1,2-dione is unique due to its specific substitution pattern on the cyclohexane ring. The position of the difluoroacetyl group and the presence of two ketone groups confer distinct chemical and physical properties, making it particularly valuable for certain applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged for specialized research and industrial purposes .

Properties

Molecular Formula

C8H8F2O3

Molecular Weight

190.14 g/mol

IUPAC Name

3-(2,2-difluoroacetyl)cyclohexane-1,2-dione

InChI

InChI=1S/C8H8F2O3/c9-8(10)7(13)4-2-1-3-5(11)6(4)12/h4,8H,1-3H2

InChI Key

VYDSPYJXMCXNGF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C(=O)C1)C(=O)C(F)F

Origin of Product

United States

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